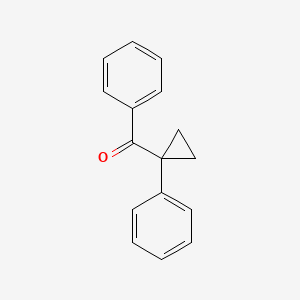
Phenyl(1-phenylcyclopropyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenyl(1-phenylcyclopropyl)methanone is an organic compound with the molecular formula C16H14O It is characterized by a cyclopropyl group attached to a phenyl ring, which is further connected to a methanone group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl(1-phenylcyclopropyl)methanone typically involves the cyclopropanation of chalcones. One common method includes the use of a nickel catalyst in the presence of diiodomethane and diethylzinc. The reaction is carried out under an inert atmosphere, usually nitrogen, and at controlled temperatures to ensure high yields .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve efficient and cost-effective production.
化学反応の分析
Types of Reactions: Phenyl(1-phenylcyclopropyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the methanone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.
Major Products:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the original compound.
科学的研究の応用
Phenyl(1-phenylcyclopropyl)methanone has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties
作用機序
The mechanism of action of Phenyl(1-phenylcyclopropyl)methanone involves its interaction with specific molecular targets. The cyclopropyl group can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological macromolecules. These interactions can modulate various biochemical pathways, contributing to the compound’s biological effects .
類似化合物との比較
Phenyl(2-phenylcyclopropyl)methanone: Similar in structure but with the phenyl group attached at a different position on the cyclopropyl ring.
Cyclopropanemethanol, 1-phenyl-: A related compound with a hydroxyl group instead of a methanone group.
Uniqueness: Phenyl(1-phenylcyclopropyl)methanone is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and potential biological activities compared to its analogs.
特性
CAS番号 |
5685-39-2 |
|---|---|
分子式 |
C16H14O |
分子量 |
222.28 g/mol |
IUPAC名 |
phenyl-(1-phenylcyclopropyl)methanone |
InChI |
InChI=1S/C16H14O/c17-15(13-7-3-1-4-8-13)16(11-12-16)14-9-5-2-6-10-14/h1-10H,11-12H2 |
InChIキー |
JIBCLZZQDWQVMM-UHFFFAOYSA-N |
正規SMILES |
C1CC1(C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


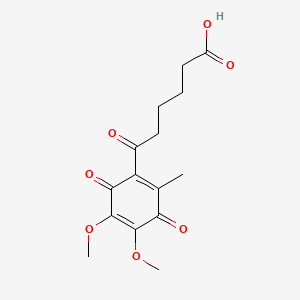
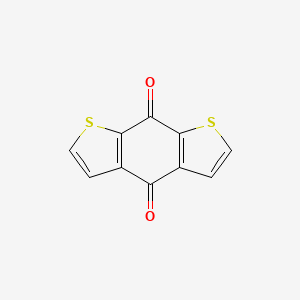
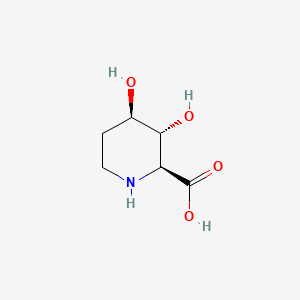



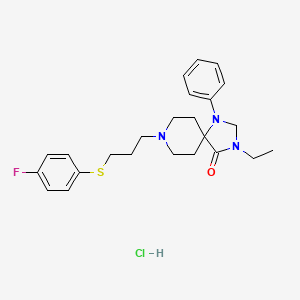
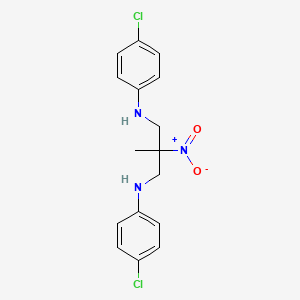
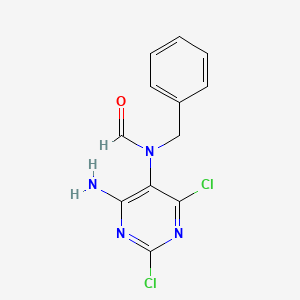

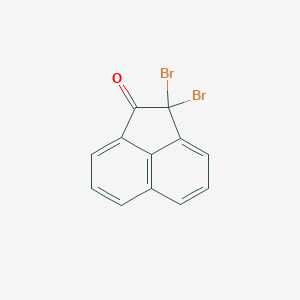
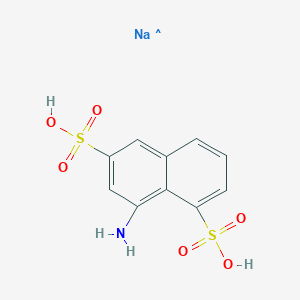
![2-[2-[6-[4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3,12-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12809120.png)
![4'-(Chloromethyl)-1,7,7-trimethylspiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane]](/img/structure/B12809122.png)
